Ruthenium tetrachloride
Description
Historical Trajectories of Ruthenium Chloride Species in Synthetic Chemistry
The chemistry of ruthenium chlorides is deeply connected to the discovery of the element itself. Ruthenium was first identified by Karl Ernst Claus in 1844 at Kazan State University. wikipedia.org Following its discovery, extensive research into its properties and compounds began. Among the earliest and most studied of these compounds are the ruthenium chlorides.
Historically, ruthenium(III) chloride (RuCl₃) has been the most accessible and widely utilized ruthenium compound, often serving as the primary starting material for the synthesis of a vast array of other ruthenium complexes. wikipedia.org Early research in the mid-20th century focused on understanding the various forms and properties of ruthenium chlorides. acs.org The catalytic properties of ruthenium chlorides began to be explored in the 1960s, with researchers like J. Halpern and B. James investigating the hydrogenation catalytic activity of RuCl₃. researchgate.net These foundational studies paved the way for the development of numerous ruthenium-based catalysts that are now central to modern organic synthesis, including those recognized by Nobel Prizes awarded to Ryōji Noyori and Robert H. Grubbs.
The exploration of higher oxidation state chlorides, such as ruthenium tetrachloride (RuCl₄), followed as synthetic techniques became more advanced. The preparation of solid RuCl₄ was reported in the 1960s, involving the high-temperature chlorination of RuCl₃. wikipedia.org These early investigations established the fundamental properties of RuCl₄, notably its volatility and thermal instability, which have defined its subsequent applications.
Significance of Ruthenium Tetrachloride as a Precursor and Reactive Intermediate
Ruthenium tetrachloride's significance stems from its distinct chemical characteristics, particularly its role as a precursor for materials and other chemical species, and its nature as a reactive intermediate.
As a precursor, RuCl₄ has been explored in the field of materials science, specifically for the chemical vapor deposition (CVD) of ruthenium and ruthenium oxide thin films. rsc.orggoogle.com The volatility of RuCl₄ allows it to be transported in the gas phase to a substrate, where it thermally decomposes to deposit a metallic or oxide layer. However, its inherent thermal instability, leading to decomposition at temperatures required for volatilization, presents challenges for its widespread use in this application. google.com
The high reactivity and thermal lability of RuCl₄ also define its role as a reactive intermediate. It is synthesized by the high-temperature reaction of chlorine gas with ruthenium(III) chloride. wikipedia.org However, it readily decomposes back to RuCl₃ and chlorine gas at temperatures above -30 °C. wikipedia.org This instability is a key feature, often harnessed in chemical processes where a transient, high-oxidation-state ruthenium species is required. For instance, in some ruthenium recovery processes, ruthenium tetroxide and ruthenium tetrachloride are transformed into the more stable ruthenium trichloride (B1173362). acs.org Furthermore, the chemistry of ruthenium-catalyzed oxidations, which often start from RuCl₃, can involve the formation of Ru(IV) species as key intermediates in the catalytic cycle. beilstein-journals.org
Contemporary Research Paradigms Involving Ruthenium Tetrachloride Chemistry
Modern research continues to explore the chemistry of ruthenium tetrachloride, often focusing on the synthesis and characterization of more stable Ru(IV) chloride complexes. These studies aim to harness the reactivity of the Ru(IV) center for applications in catalysis and medicinal chemistry.
Recent investigations have successfully synthesized and structurally characterized novel ruthenium(IV) chloride complexes. For example, complexes such as [Ru(IV)Cl₄(AN)₂]·H₂O (where AN is acetonitrile) and (Hdma)₂(HL)₂[Ru(IV)Cl₆]·2Cl·2H₂O have been prepared and studied. mdpi.comresearchgate.net These compounds serve as valuable precursors for further synthetic transformations and are investigated for their own unique properties. The synthesis of [Ru(IV)Cl₄(AN)₂]·H₂O is particularly notable as it provides a more stable, soluble source of Ru(IV) that can act as a precursor for ligand exchange reactions. mdpi.com
A significant area of contemporary research is the biological activity of ruthenium complexes. Ruthenium(IV) chloride complexes have been investigated as potential antimicrobial agents. Studies have shown that certain Ru(IV) complexes can inhibit the formation of bacterial biofilms, a critical aspect in combating antibiotic resistance. mdpi.comnih.gov For instance, the complex (Hdma)₂(HL)₂[Ru(IV)Cl₆]·2Cl·2H₂O was found to inhibit biofilm formation in P. aeruginosa by over 70% at a 1 mM concentration. mdpi.com The mechanism of action is thought to be related to the generation of oxidative stress within the bacterial cells. nih.gov
Electrochemical studies are central to understanding the behavior of these Ru(IV) complexes, providing insights into their redox properties which are crucial for both catalytic and biological applications. mdpi.comnih.gov The ability to control the speciation of ruthenium(IV) in solution is a key step toward designing effective catalysts and therapeutic agents. researchgate.net
Interactive Data Tables
Below are tables summarizing key data related to Ruthenium Tetrachloride and its derivatives mentioned in this article.
Table 1: Properties of Ruthenium Chlorides Use the search bar to filter by compound name or formula.
Table 2: Research Findings on Ruthenium(IV) Complexes Use the search bar to filter by complex or application.
Properties
CAS No. |
13465-52-6 |
|---|---|
Molecular Formula |
Cl4Ru |
Molecular Weight |
242.882 |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Approaches for Ruthenium Tetrachloride
Direct Synthetic Routes for Ruthenium Tetrachloride
Direct syntheses aim to produce ruthenium tetrachloride from elemental ruthenium or its common oxides. These routes are often challenging due to the stability of the more common ruthenium(III) chloride.
The direct gas-phase chlorination of metallic ruthenium at elevated temperatures is a common method for producing ruthenium chlorides. However, this process typically yields ruthenium(III) chloride (RuCl₃) as the primary, more stable product. wikipedia.orgpilgaardelements.com The formation of ruthenium tetrachloride through this method is understood to be a subsequent reaction where the initially formed RuCl₃ is further chlorinated at very high temperatures.
One documented approach involves the reaction of ruthenium metal in a stream of chlorine gas (Cl₂). lookchem.com In this process, RuCl₃ is first formed, which then reacts with excess chlorine at higher temperatures to yield volatile RuCl₄. lookchem.com This two-step sequence within a single process highlights that the direct conversion of ruthenium metal to RuCl₄ is not straightforward.
Table 1: Gas-Phase Chlorination Reaction Sequence
| Step | Reactants | Product | Temperature | Notes |
| 1 | 2 Ru(s) + 3 Cl₂(g) | 2 RuCl₃(s) | ~330-700°C | Formation of the more stable ruthenium(III) chloride. pilgaardelements.comguidechem.com |
| 2 | RuCl₃(s) + 0.5 Cl₂(g) | RuCl₄(g) | 750°C | Further chlorination to the volatile Ru(IV) state. wikipedia.org |
The reaction between ruthenium(VIII) oxide (RuO₄), a powerful oxidizing agent, and halogen acids like hydrochloric acid (HCl) is another potential synthetic route. However, this reaction typically results in the reduction of the ruthenium center. The process of dissolving RuO₄ in hydrochloric acid is a known method for producing ruthenium(III) chloride, not ruthenium(IV) chloride. wikipedia.orggoogle.com This reduction is exploited commercially as a method to separate ruthenium from osmium, as RuO₄ is reduced by HCl while osmium tetroxide (OsO₄) is not. wikipedia.org A Chinese patent describes a preparation method where RuO₄ gas is passed through a hydrochloric acid solution, which explicitly reduces the ruthenium to reddish-brown ruthenium trichloride (B1173362). google.com Therefore, this route is generally considered a method for RuCl₃ synthesis.
Indirect Pathways to Ruthenium Tetrachloride and its Derived Species
Indirect methods, starting from stable, lower-oxidation-state ruthenium precursors, represent the most clearly documented approach to generating ruthenium tetrachloride.
The most definitive method for synthesizing ruthenium tetrachloride involves the controlled oxidation of ruthenium(III) chloride. Solid RuCl₄ can be prepared by reacting RuCl₃ with chlorine gas at a high temperature of 750 °C. wikipedia.orgosti.gov At this temperature, the resulting RuCl₄ is in a gaseous state and must be collected by condensation on a surface cooled with liquefied air. wikipedia.orgosti.gov This process underscores the volatile nature of RuCl₄ and the necessity of cryogenic trapping to isolate it.
The thermodynamics of this gas-phase reaction have been studied, providing insight into the conditions required for its formation. wikipedia.org
Table 2: Synthesis of RuCl₄ from RuCl₃
| Reactant | Reagent | Temperature | Product | Collection Method |
| Ruthenium(III) chloride (RuCl₃) | Chlorine (Cl₂) | 750°C | Gaseous Ruthenium(IV) tetrachloride (RuCl₄) | Condensation on a liquefied air-cooled surface. wikipedia.org |
While pure RuCl₄ is highly unstable, more stable Ru(IV) chloride species can be formed as complexes. For example, the RuCl₄(AN)₂ complex, where AN is acetonitrile (B52724), has been synthesized and characterized by X-ray analysis, demonstrating a flattened octahedral geometry. mdpi.com
Optimization and Control in Ruthenium Tetrachloride Synthesis
The successful synthesis and isolation of ruthenium tetrachloride hinge on rigorous control over reaction conditions, primarily temperature.
High Reaction Temperature: The formation of gaseous RuCl₄ from RuCl₃ and chlorine requires a high temperature of 750 °C to proceed. wikipedia.org This ensures the product is in the vapor phase, allowing for its separation from any unreacted solid RuCl₃.
Cryogenic Collection: Due to the extreme thermal instability of RuCl₄, rapid quenching and collection are paramount. The product is collected on a condenser cooled to the temperature of liquefied air (approximately -196 °C). wikipedia.org This immediate and deep cooling is essential to trap the solid RuCl₄ before it can decompose.
Challenges in Isolation and Stabilization of Ruthenium Tetrachloride
The principal challenge in working with ruthenium tetrachloride is its inherent thermal instability. wikipedia.org
Decomposition: Solid ruthenium tetrachloride is reported to decompose at temperatures above -30 °C. wikipedia.orgosti.gov The decomposition reaction yields the more stable ruthenium(III) chloride and chlorine gas:
RuCl₄ → RuCl₃ + 0.5 Cl₂ wikipedia.org
Handling and Storage: This low decomposition temperature necessitates that all handling and storage of the isolated compound be conducted under continuous cryogenic conditions. Any exposure to temperatures above -30 °C will lead to its irreversible breakdown.
This instability is the primary reason why RuCl₄ is not a common laboratory reagent and why most ruthenium chemistry starts from the more robust hydrated ruthenium(III) chloride. wikipedia.org While Ru(IV) can be stabilized in coordination complexes, the pure binary chloride, RuCl₄, remains a significant synthetic and handling challenge. mdpi.com
Advanced Structural Elucidation and Characterization of Ruthenium Tetrachloride and Its Derivatives
Spectroscopic Methodologies for Structural Analysis
The structural elucidation of ruthenium tetrachloride and its derivatives is heavily reliant on a suite of advanced spectroscopic techniques. These methodologies provide detailed insights into the electronic structure, coordination environment, and molecular vibrations, which are crucial for a comprehensive understanding of these complex compounds.
Vibrational Spectroscopy (IR, Raman) for Ruthenium Tetrachloride Structural Assignment
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure of ruthenium tetrachloride and its coordination compounds. ksu.edu.sa These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to their natural vibrational modes. ksu.edu.sa
In the context of ruthenium complexes, IR and Raman spectroscopy can be used to:
Identify Ligands: Different ligands exhibit characteristic vibrational frequencies. By comparing the spectra of a complex to that of the free ligand, one can determine if the ligand is coordinated to the metal center. ksu.edu.sa
Determine Coordination Geometry: The number and symmetry of vibrational modes can provide clues about the geometry of the complex. For instance, the number of IR-active Ru-Cl stretching bands can help distinguish between different isomers.
Probe Metal-Ligand Bonding: Changes in the vibrational frequencies of a ligand upon coordination can offer insights into the strength and nature of the metal-ligand bond. ksu.edu.sa
Resonance Raman (RR) spectroscopy is a particularly useful variant for studying ruthenium complexes. uark.edu By exciting the molecule with a laser frequency that corresponds to an electronic transition (often a metal-to-ligand charge transfer, or MLCT, band), the vibrational modes of the chromophoric part of the molecule are selectively enhanced by a factor of 10³ to 10⁵. uark.edu This allows for the detailed study of the ligand involved in the electronic transition. uark.edu
For ruthenium-containing coordination polymers, IR and Raman spectroscopy have been used to identify the bridging ligands and elucidate the structure of the polymeric chains. rsc.org For example, the Ru-N stretching bands for pyrazine (B50134) and p-phenylenediamine (B122844) bridging ligands are observed at 274 and 280 cm⁻¹, respectively, while the Ru-C stretching band for the 1,4-diisocyanobenzene (B1227560) bridging ligand appears at 186 cm⁻¹. rsc.org
Table 1: Vibrational Frequencies for Selected Ruthenium Species
| Species | Vibrational Mode | Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| RuCH₂⁺ | CH₂ rocking | 542 | nih.gov |
| RuCH₂⁺ | CH₂ wagging | 739 | nih.gov |
| [{Ru(pyz)Cl₂(dmso)₂}n] | Ru-N stretch | 274 | rsc.org |
| [{Ru(ppd)Cl₂(dmso)₂}n] | Ru-N stretch | 280 | rsc.org |
| [{Ru(dib)Cl₂(dmso)₂}n] | Ru-C stretch | 186 | rsc.org |
This table is interactive. Click on the headers to sort the data.
Electronic Spectroscopy (UV-Vis) in Ruthenium Tetrachloride Chemistry
Ultraviolet-visible (UV-Vis) absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. libretexts.org For ruthenium complexes, UV-Vis spectra are typically characterized by intense ligand-centered (π-π*) transitions in the UV region and metal-to-ligand charge transfer (MLCT) bands in the visible region. nih.govresearchgate.net
The position and intensity of these absorption bands are sensitive to the nature of the ligands, the coordination geometry, and the solvent environment. rsc.org For instance, theoretical calculations on trans-[(trpy)(pic)RuCl] and cis-[(trpy)(pic)RuCl] isomers predicted their lowest-energy absorption bands in the visible region to have MLCT, ILCT (intraligand charge transfer), and LLCT (ligand-to-ligand charge transfer) character. sioc-journal.cn The calculated absorption peaks for the cis- and trans- isomers were in good agreement with experimental results. sioc-journal.cn
In a study of a ruthenium complex with a π-extended dppz ligand, the UV-Vis spectrum showed intense ligand-centered transitions around 280 nm and weaker features at 370 and 405 nm. nih.gov The bands in the visible region are generally assigned to d-π* MLCT transitions. uark.edu
Table 2: UV-Vis Absorption Data for Selected Ruthenium Complexes
| Complex | λmax (nm) | Assignment | Reference |
|---|---|---|---|
| [Ru(bpy)₂bpm]²⁺ | 422 | MLCT | researchgate.net |
| [Ru(phen)₂bpm]²⁺ | ~450 | MLCT | researchgate.net |
| cis-[(trpy)(pic)RuCl] | 510.2, 383.2 | MLCT/ILCT/LLCT | sioc-journal.cn |
| trans-[(trpy)(pic)RuCl] | 522.5, 398.4 | MLCT/ILCT/LLCT | sioc-journal.cn |
| Ru(NH₃)₆²⁺ | 310 | ¹T₂g ← ¹A₁g | rsc.org |
| Ru(NH₃)₆²⁺ | 390 | ¹T₁g ← ¹A₁g | rsc.org |
This table is interactive. Click on the headers to sort the data.
X-ray Absorption Spectroscopy (XAS) for Ruthenium Electronic and Geometric Structure
X-ray absorption spectroscopy (XAS) is a powerful element-specific technique that provides information about the electronic and local geometric structure of the absorbing atom. rsc.org The XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). nccr-must.ch
The XANES region provides information about the oxidation state and coordination geometry of the ruthenium center. nccr-must.ch For instance, Ru L₃-edge XAS probes unoccupied 4d orbitals, and the features in the spectra can be correlated with the electronic structure of the complex. osti.gov In octahedral symmetry, the Ru 4d orbitals are split into higher-lying eg (σ-antibonding) and lower-lying t₂g (π-antibonding) orbitals. rsc.org Transitions from the 2p orbitals to these unoccupied 4d orbitals give rise to distinct features in the L-edge XAS spectrum. rsc.org
The EXAFS region contains information about the coordination number and bond distances of the neighboring atoms. nccr-must.ch Analysis of the EXAFS oscillations can provide precise measurements of the Ru-ligand bond lengths.
Time-dependent density functional theory (TDDFT) has been shown to be a viable tool for simulating Ru L₃-edge XA spectra, which aids in the interpretation of experimental data. osti.gov
Table 3: Key Features in Ru L₃-edge XAS of Ruthenium Complexes
| Feature | Energy Range (approx. eV) | Electronic Transition | Structural Information | Reference |
|---|---|---|---|---|
| Pre-edge (A) | ~2838 | 2p → t₂g | Oxidation state, π-bonding | rsc.org |
| Main Edge (B) | ~2840.5 | 2p → eg | Oxidation state, σ-bonding | rsc.org |
This table is interactive. Click on the headers to sort the data.
X-ray Photoelectron Spectroscopy (XPS) for Ruthenium Oxidation State and Coordination
X-ray photoelectron spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements present. researchgate.net In the context of ruthenium chemistry, XPS is particularly useful for determining the oxidation state of the ruthenium center.
The binding energy of the core electrons of an atom is sensitive to its chemical environment. For ruthenium, the Ru 3d or Ru 3p core levels are typically analyzed. researchgate.net The Ru 3d region often overlaps with the C 1s region, which can complicate analysis. thermofisher.com Therefore, the Ru 3p region is also frequently used. researchgate.net
Different oxidation states of ruthenium will exhibit different binding energies. For example, the Ru 3p₃/₂ binding energies for metallic ruthenium and RuO₂ are observed at approximately 462.4 eV and 465.5 eV, respectively. researchgate.net By deconvoluting the high-resolution XPS spectra, the relative concentrations of different ruthenium species can be determined.
Table 4: Ru 3p₃/₂ Binding Energies for Various Ruthenium Species
| Species | Binding Energy (eV) | Reference |
|---|---|---|
| Metallic Ruthenium | 462.4 | researchgate.net |
| RuO₂ | 462.6 - 465.5 | researchgate.net |
| RuCl₃ | 464.1 | researchgate.net |
| Ru(OH)₃ | 464.1 | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Nuclear Magnetic Resonance (NMR) Studies of Ruthenium Tetrachloride Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. However, the study of many ruthenium complexes, particularly those of Ru(III), is complicated by their paramagnetic nature, which can lead to significant line broadening and large chemical shifts. nih.gov Despite these challenges, NMR can provide valuable structural information.
For paramagnetic Ru(III) complexes, theoretical calculations of NMR shifts are often necessary to interpret the experimental spectra and assign the ¹H and ¹³C resonances. nih.gov The hyperfine shifts observed in the NMR spectra of paramagnetic complexes are sensitive to the distribution of the unpaired electron density and can provide insights into the metal-ligand bonding. nih.gov
In diamagnetic ruthenium complexes, standard 1D and 2D NMR techniques can be used to determine the connectivity of atoms and the stereochemistry of the complex. Additionally, solid-state ⁹⁹Ru and ¹⁰¹Ru NMR spectroscopy can be a useful tool for characterizing diamagnetic ruthenium compounds in the solid state. pascal-man.com
Table 5: Properties of Ruthenium Isotopes Relevant to NMR Spectroscopy
| Isotope | Spin (I) | Natural Abundance (%) | Quadrupole Moment (10⁻³⁰ m²) | NMR Frequency (MHz) at 2.3488 T |
|---|---|---|---|---|
| ⁹⁹Ru | 5/2 | 12.72 | 7.9 | 4.605 |
| ¹⁰¹Ru | 5/2 | 17.07 | 45.7 | 5.161 |
This table is interactive. Click on the headers to sort the data.
Mass Spectrometry (ESI-MS) for Ruthenium Tetrachloride Complex Identification
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the characterization of organometallic and coordination complexes. uvic.ca It allows for the determination of the molecular weight of the complex and can provide information about its composition and structure. nih.govresearchgate.net
In ESI-MS, the mass-to-charge ratio (m/z) of the ions is measured. The resulting mass spectrum can be used to:
Confirm the Molecular Weight: The molecular ion peak provides direct evidence for the mass of the complex. researchgate.net
Identify Ligand Dissociation or Association: The observation of fragment ions can indicate the loss of ligands, while the presence of adducts can suggest interactions with solvent molecules or other species in solution. uvic.ca
Determine the Charge State: The isotopic pattern of the peaks can help to determine the charge state of the ion. uvic.ca
High-resolution ESI-MS can be used to determine the elemental composition of the ions, which is crucial for the unambiguous identification of ruthenium complexes. nih.gov For instance, ESI-MS has been used to characterize the formation of various Ru(III) complexes in solution. nih.gov
Table 6: Example ESI-MS Data for Ruthenium Complexes
| Precursor Complex | Observed Ion | m/z | Interpretation | Reference |
|---|---|---|---|---|
| [(η⁶-p-cymene)Ru(en)Cl]⁺ | [(η⁶-p-cymene)Ru(en)Cl]⁺ | - | Molecular Ion | nih.gov |
| cis-[RuCl₂(DMSO)₄] + 2'-deoxyguanosine | [Ru(DMSO)₃(dG-N7)Cl]⁺ | - | Mono-adduct | researchgate.net |
| Ru(bpy)₂bpm₂ | [M - PF₆]⁺ | - | Loss of one counterion | researchgate.net |
| Ru(bpy)₂bpm₂ | [M - 2PF₆]²⁺ | - | Loss of two counterions | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Crystallographic Investigations of Ruthenium Tetrachloride and Its Complexes
Single-Crystal X-ray Diffraction Analysis of Ruthenium(IV) Coordination Environments
These crystallographic studies consistently reveal that Ru(IV) complexes predominantly adopt a distorted octahedral geometry. mdpi.comnih.govrsc.org The coordination sphere is typically composed of chloride ions and other neutral or anionic ligands. For example, the analysis of complexes such as (HL₂)₄[RuIVCl₆]·2Cl·4H₂O (where L₂ is 2-hydroxymethylbenzimidazole) and [RuIVCl₄(AN)₂]·H₂O (where AN is acetonitrile) has confirmed the octahedral arrangement of ligands around the central ruthenium ion. mdpi.comrsc.org
In the complex (Hdma)₂(HL)₂[RuIVCl₆]·2Cl·2H₂O, the asymmetric unit cell contains a Ru(IV) ion at an inversion symmetry center, coordinated to three chloride anions. mdpi.com The complete octahedral [RuCl₆]²⁻ anion is formed through symmetry operations. The first coordination sphere in such complexes is comprised of various atoms, including chlorides and nitrogen or oxygen atoms from other ligands. nih.govfrontiersin.org The specific nature of these ligands and the crystallization conditions significantly influence the final structure and oxidation state of the resulting ruthenium complex. rsc.org
| Compound | Crystal System | Space Group | Coordination Geometry | Key Structural Features |
| (HL₂)₄[RuIVCl₆]·2Cl·4H₂O | Triclinic | P-1 | Octahedral | Features a [RuCl₆]²⁻ anion with the Ru(IV) center surrounded by six chloride ligands. rsc.org |
| (Hdma)₂(HL)₂[RuIVCl₆]·2Cl·2H₂O | Monoclinic | P2₁/n | Octahedral | The Ru(IV) ion is located at an inversion center, forming a slightly distorted [RuCl₆]²⁻ octahedron. mdpi.com |
| [RuIVCl₄(AN)₂]·H₂O | Triclinic | P-1 | Octahedral | The Ru(IV) center is coordinated to four chloride ions in the equatorial plane and two acetonitrile (B52724) ligands in axial positions. mdpi.com |
Solid-State Structural Studies of Ruthenium Chloride Polymorphs and Intermediates
Solid Ruthenium(IV) tetrachloride is a volatile compound that is unstable at temperatures above -30 °C, decomposing into Ruthenium(III) chloride and chlorine gas. wikipedia.org This inherent instability has precluded detailed solid-state structural studies, such as the characterization of polymorphs, for RuCl₄ itself.
In contrast, the closely related and more stable Ruthenium(III) chloride (RuCl₃) is a common precursor in ruthenium chemistry and has been extensively studied in the solid state. wikipedia.orgtaylorandfrancis.com Anhydrous RuCl₃ is known to exist in two distinct polymorphic forms, designated α-RuCl₃ and β-RuCl₃.
The black α-form adopts a layered structure analogous to that of CrCl₃. wikipedia.org In this polymorph, the Ru³⁺ ions are arranged in honeycomb layers and are surrounded by an octahedral cage of Cl⁻ anions. The Ru-Ru contacts within the layers are relatively long, at 346 pm. The dark brown, metastable β-form crystallizes in a hexagonal cell and consists of infinite chains of face-sharing octahedra. This arrangement results in significantly shorter Ru-Ru contacts of 283 pm. The β-form can be irreversibly converted to the more stable α-form by heating it to between 450 and 600 °C. wikipedia.org The distinct structural arrangements in these polymorphs also lead to different magnetic properties, with α-RuCl₃ being paramagnetic at room temperature, while the β-form is diamagnetic. wikipedia.org The study of these RuCl₃ polymorphs provides crucial insight into the structural chemistry of ruthenium chlorides.
| Property | α-RuCl₃ | β-RuCl₃ |
| Color | Black | Dark Brown (Metastable) |
| Crystal Structure | CrCl₃-type, layered honeycomb lattice | Hexagonal, infinite chains of face-sharing octahedra |
| Coordination | Octahedral cage of Cl⁻ anions around Ru³⁺ | Face-sharing octahedra |
| Ru-Ru Contacts | 346 pm | 283 pm |
| Magnetic Property | Paramagnetic | Diamagnetic |
| Stability | Thermodynamically stable form | Converts to α-form at 450–600 °C |
Magnetic and Electrochemical Characterization of Ruthenium Tetrachloride Derived Systems
Cyclic Voltammetry and Differential Pulse Voltammetry for Redox Behavior
Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful electrochemical techniques used to investigate the redox properties of chemical species. These methods have been applied to characterize systems derived from Ruthenium tetrachloride, providing valuable information about the stability and accessibility of different oxidation states, particularly the Ru(IV)/Ru(III) redox couple. mdpi.com
Studies on various Ru(IV) complexes demonstrate that the precise potential at which the Ru(IV) to Ru(III) reduction occurs is highly dependent on the coordination environment of the metal center. mdpi.comrsc.org For instance, in a study of the complex (Hdma)₂(HL)₂[RuIVCl₆]·2Cl·2H₂O, CV measurements showed a cathodic peak (reduction of Ru(IV) to Ru(III)) at a potential of 0.160 V and a corresponding anodic peak (oxidation of Ru(III) to Ru(IV)) at 0.200 V vs. an Ag/AgCl reference electrode. mdpi.com Similarly, the related complex [RuIVCl₄(AN)₂]·H₂O exhibited its Ru(IV)/Ru(III) reduction and oxidation peaks at 0.139 V and 0.196 V, respectively. mdpi.com
In other systems, such as tris-complexes of ruthenium(III) with N-(aryl)picolinamide ligands, the oxidation of Ru(III) to Ru(IV) occurs at significantly more positive potentials, typically observed in the range of +0.89 V to +1.21 V vs. SCE. rsc.org This variation highlights how the ligand set directly influences the electronic properties and redox potentials of the ruthenium center. The reversibility or quasi-reversibility of these redox processes provides further insight into the stability of the different oxidation states upon electron transfer. rsc.org
| Complex/System | Technique | Redox Couple | Epc (V) vs. Ag/AgCl | Epa (V) vs. Ag/AgCl | E₁/₂ (V) vs. SCE |
| (Hdma)₂(HL)₂[RuIVCl₆]·2Cl·2H₂O | CV | Ru(IV)/Ru(III) | 0.160 | 0.200 | - |
| [RuIVCl₄(AN)₂]·H₂O | CV | Ru(IV)/Ru(III) | 0.139 | 0.196 | - |
| [Ru(L–R)₃] type complexes | CV | Ru(III)/Ru(IV) | - | - | 0.89 – 1.21 |
Epc = Cathodic peak potential, Epa = Anodic peak potential, E₁/₂ = Half-wave potential
Magnetic Susceptibility Studies of Ruthenium(IV) Complexes
Magnetic susceptibility measurements provide critical information about the electronic structure of transition metal complexes, specifically the number of unpaired electrons. Ruthenium(IV) is a d⁴ ion, and in an octahedral ligand field, its d-orbitals split into two energy levels: the lower-energy t₂g set and the higher-energy eg set. libretexts.orguwimona.edu.jm This can lead to two possible electronic configurations depending on the magnitude of the ligand field splitting energy.
High-spin configuration: (t₂g)³(eg)¹, with four unpaired electrons. The theoretical spin-only magnetic moment (μ_so) is approximately 4.90 Bohr Magnetons (B.M.). youtube.com
Low-spin configuration: (t₂g)⁴(eg)⁰, with two unpaired electrons. The theoretical spin-only magnetic moment (μ_so) is approximately 2.83 B.M. youtube.com
Experimental studies on octahedral Ru(IV) complexes, such as (HL₂)₄[RuIVCl₆]·2Cl·4H₂O, have shown that they behave as paramagnets with magnetic properties corresponding to the presence of two unpaired electrons. rsc.org This indicates a low-spin d⁴ electronic configuration. For second and third-row transition metals like ruthenium, the ligand field splitting is generally large, favoring low-spin configurations. wikipedia.org The agreement between the experimentally observed magnetic moment and the value predicted for a low-spin state confirms the (t₂g)⁴ electron configuration for these Ru(IV) centers in an octahedral environment.
| Ru(IV) d⁴ Configuration | Electron Arrangement | Unpaired Electrons (n) | Theoretical Spin-Only Magnetic Moment (μ_so) | Experimental Finding for Octahedral Complexes |
| High-Spin | (t₂g)³(eg)¹ | 4 | √24 ≈ 4.90 B.M. | Not commonly observed |
| Low-Spin | (t₂g)⁴(eg)⁰ | 2 | √8 ≈ 2.83 B.M. | Consistent with two unpaired electrons rsc.org |
The spin-only magnetic moment is calculated using the formula μ_so = √n(n+2) B.M., where n is the number of unpaired electrons. uwimona.edu.jm
Reactivity and Reaction Mechanisms of Ruthenium Tetrachloride
Redox Chemistry of Ruthenium Tetrachloride
The redox behavior of ruthenium is one of its most significant features, with accessible oxidation states ranging from -2 to +8. wikipedia.org For ruthenium(IV) species, the Ru(IV)/Ru(III) and Ru(IV)/Ru(V-VIII) couples are central to its chemical reactivity, particularly in catalysis.
The Ru(IV) oxidation state serves as a pivotal intermediate in both oxidative and reductive pathways. The standard electrode potential for the Ru(IV)/Ru(III) couple has been calculated from the reduction of ruthenium(IV) perchlorate, providing quantitative insight into its thermodynamic stability. osti.govconsensus.app In chloride media, the stability and redox potential are influenced by the coordination environment. For the hexachlororuthenate(IV) complex, [RuCl₆]²⁻, the Ru(IV)/Ru(III) redox couple is well-defined and can be studied electrochemically. A consistent trend observed is that the biological activity of such complexes correlates with their half-wave potentials; complexes that are more easily reduced tend to show higher activity. mdpi.com
Oxidation Pathways: Ruthenium(IV) species can be readily oxidized to higher oxidation states. A common pathway involves the oxidation of ruthenium(IV) oxide (RuO₂) by a co-oxidant like sodium metaperiodate (NaIO₄) to form the highly potent oxidant ruthenium tetroxide (RuO₄), where ruthenium is in the +8 oxidation state. wikipedia.org In many catalytic applications, a Ru(III) precursor, such as RuCl₃, is first oxidized to a Ru(IV) species, which is then further oxidized to RuO₄ to perform the desired organic transformation. organic-chemistry.org
Reduction Pathways: The reduction of Ru(IV) to Ru(III) is a key step in many catalytic cycles. For instance, in electrochemical studies of [RuCl₆]²⁻, a reversible one-electron reduction to [RuCl₆]³⁻ is observed. The stability of the Ru(IV) state is dependent on the coordinated ligands; it is found to be more stable in an acetonitrile (B52724) coordination sphere compared to a purely chloride environment. mdpi.com Polarographic studies on the reduction of Ru(IV) in perchloric acid solutions have identified multiple reduction waves, indicating complex equilibria between different monomeric and polymeric species in solution. osti.gov
| Redox Couple | Potential (V) vs. NHE | Conditions/Complex |
| Ru(IV)/Ru(III) | 0.157 | [RuCl₄(AN)₂] (in acetonitrile) |
| Ru(IV)/Ru(III) | Varies with pH | Perchlorate solutions |
| [RuCl₆]²⁻ / [RuCl₆]³⁻ | ~0.96 | Aqueous HCl |
| RuO₄ / RuO₄⁻ | 1.00 | Aqueous, acidic |
| RuO₂ + 4H⁺ + 4e⁻ ⇌ Ru + 2H₂O | 0.68 | Aqueous, acidic |
(Note: Potentials are approximate and can vary significantly with conditions such as pH, solvent, and ligand environment. Data compiled from multiple sources for illustrative purposes.)
Ligand Exchange and Substitution Reactions Involving Ruthenium Tetrachloride
Ligand exchange reactions are fundamental to the function of ruthenium complexes in catalysis and medicine. For Ru(IV), which has a d⁴ electron configuration, complexes are typically octahedral and can be kinetically inert, meaning ligand exchange is often slow compared to many other transition metals. semanticscholar.orgmatthey.com
Given the instability of molecular RuCl₄, studies of ligand exchange are performed on stable Ru(IV) complexes like the hexachlororuthenate(IV) anion, [RuCl₆]²⁻. lookchem.comguidechem.com A documented example is the substitution of chloride ligands in the [RuCl₆]²⁻ anion by acetonitrile (AN) molecules. This reaction leads to the formation of a [RuᴵⱽCl₄(AN)₂]·H₂O complex, demonstrating that the chloride ligands in the primary coordination sphere can be displaced by solvent molecules or other nucleophiles. mdpi.com This type of reaction is crucial, as the introduction of new ligands can significantly tune the electronic properties and reactivity of the metal center.
The mechanism of ligand substitution in octahedral ruthenium complexes can proceed through associative, dissociative, or interchange pathways. For Ru(II) arene complexes, hydrolysis (a form of ligand exchange with water) has been suggested to occur via a concerted interchange mechanism. nih.gov While specific mechanistic studies on RuCl₄ complexes are less common, the principles derived from related Ru(II) and Ru(III) systems provide a valuable framework for understanding their probable reaction pathways. The substitution process is also critical for the biological activity of ruthenium complexes, as exchange of initial ligands for water (hydrolysis) is often a key activation step before binding to biological targets like proteins. nih.gov
Hydrolysis and Solvolysis Reactions of Ruthenium Tetrachloride
Solvolysis is a specific type of ligand substitution reaction where the solvent acts as the attacking nucleophile. taylorandfrancis.com When the solvent is water, the reaction is termed hydrolysis. These reactions are critical for activating ruthenium prodrugs and for understanding the speciation of ruthenium complexes in solution.
The solvolysis of Ru(IV) chloride complexes is exemplified by the reaction of the [RuCl₆]²⁻ anion with acetonitrile, where the solvent molecules displace chloride ligands. mdpi.com It is inferred that a similar process occurs during hydrolysis, where water molecules sequentially replace the chloride ions in the coordination sphere. This process would lead to the formation of a series of aquated species, such as [RuCl₅(H₂O)]⁻ and [RuCl₄(H₂O)₂]. The extent of hydrolysis is dependent on factors like pH, temperature, and chloride ion concentration. Studies on related Ru(III) chloro complexes show that the release of chloride ligands upon hydrolysis is a prerequisite for further reactivity and binding to other substrates. nih.gov
Reactions with Halogenated Organic Substrates (e.g., Carbon Tetrachloride)
The interaction of ruthenium tetrachloride species with halogenated organic substrates like carbon tetrachloride (CCl₄) is primarily characterized by the use of CCl₄ as an inert solvent. In the context of ruthenium-mediated oxidations, CCl₄ is frequently used in biphasic solvent systems (e.g., CCl₄/CH₃CN/H₂O) because it is highly resistant to oxidation by the powerful RuO₄ species that is generated in the catalytic cycle. youtube.com
The stability of CCl₄ in the presence of these strong oxidizing agents indicates a lack of reactivity under typical catalytic conditions. While some transition metals can activate C-Cl bonds, there is a notable absence of literature describing the reaction of ruthenium(IV) tetrachloride with carbon tetrachloride as a substrate for transformations such as atom transfer or oxidative addition. Therefore, the primary role of carbon tetrachloride in this chemistry is that of a non-participating medium that facilitates the oxidation of other organic molecules. youtube.com
Oxidative Transformations Mediated by Ruthenium Tetrachloride Species
Ruthenium(IV) species are central to a wide array of powerful oxidative transformations in organic synthesis. Typically, a stable and commercially available precursor like ruthenium(III) chloride is used as a pre-catalyst. In the presence of a stoichiometric co-oxidant, the Ru(III) is oxidized in situ, passing through the Ru(IV) state, to generate the ultimate oxidant, ruthenium tetroxide (RuO₄). organic-chemistry.org
This catalytic system is highly versatile and can be used for a variety of transformations:
Oxidative Cleavage of Alkenes and Alkynes : The RuCl₃/NaIO₄ system is a classic method for cleaving carbon-carbon double and triple bonds to yield carbonyl compounds (ketones, aldehydes) or carboxylic acids. This reaction is often compared to ozonolysis but can be more practical on a laboratory scale. organic-chemistry.orgyoutube.com
Oxidation of Alcohols : Primary alcohols can be oxidized to carboxylic acids, and secondary alcohols to ketones, using catalytic ruthenium with a co-oxidant.
Dihydroxylation of Alkenes : Under specific conditions, ruthenium tetroxide can catalyze the syn-dihydroxylation of olefins to produce diols, offering an alternative to osmium tetroxide. organic-chemistry.org
The general catalytic cycle involves the oxidation of the Ru(IV) intermediate to RuO₄, which then reacts with the organic substrate. In this process, the ruthenium is reduced back to a lower oxidation state, such as RuO₂, and is then re-oxidized by the co-oxidant to restart the cycle. The reaction conditions, particularly the choice of co-oxidant (e.g., NaIO₄, Oxone) and solvent system, can be tuned to control the selectivity of the oxidation. organic-chemistry.org
| Substrate Type | Reagent System | Product(s) |
| Internal Alkene | cat. RuCl₃ / NaIO₄ | Ketones and/or Carboxylic Acids |
| Terminal Alkene | cat. RuCl₃ / NaIO₄ | Carboxylic Acids (or Aldehydes) |
| Internal Alkyne | cat. RuO₂ / Oxone | Carboxylic Acids |
| Secondary Alcohol | cat. RuCl₃ / Co-oxidant | Ketones |
| Primary Alcohol | cat. RuCl₃ / Co-oxidant | Carboxylic Acids |
| Vicinal Diol | cat. RuCl₃ / Oxone | α-Ketols |
Coordination Chemistry of Ruthenium Tetrachloride Derived Complexes
Synthesis and Characterization of Ruthenium(IV) Coordination Complexes
The synthesis of ruthenium(IV) coordination complexes often begins with a stable ruthenium precursor, such as ruthenium(III) chloride, which is subsequently oxidized, or involves ligand exchange reactions with a pre-formed Ru(IV) species. wikipedia.orgrsc.org Acetonitrile (B52724) is frequently employed as a solvent and a ligand due to its ability to form stable intermediates that are amenable to further substitution. mdpi.comresearchgate.net Characterization of these complexes relies on a suite of analytical techniques, including single-crystal X-ray diffraction (SC-XRD), spectroscopic methods (FT-IR, UV-Vis), and electrochemical analyses like cyclic voltammetry (CV). mdpi.com
Acetonitrile (AN or CH₃CN) is a particularly effective solvent and ligand in ruthenium coordination chemistry. mdpi.com It facilitates the synthesis of Ru(IV) complexes that can serve as versatile precursors for compounds with more complex chelating ligands. mdpi.com
A key example is the complex [RuCl₄(AN)₂]·H₂O, which can be synthesized from a ruthenium(IV) mother solution in the presence of acetonitrile. mdpi.com This method is noted for its efficiency in terms of time and cost while achieving high yields. mdpi.com Spectroscopic and electrochemical studies have been crucial in elucidating the structure and properties of such complexes. For instance, a mixed-valence compound, (H₂L¹)₂[RuᴵᴵᴵCl₄(CH₃CN)₂]₂[RuᴵⱽCl₄(CH₃CN)₂]·2Cl·6H₂O, has been synthesized and characterized, revealing an octahedral geometry for the ruthenium centers. rsc.org
The characterization data for these acetonitrile-halide systems provide insight into their molecular structure.
| Complex | Technique | Key Findings |
| [RuCl₄(AN)₂]·H₂O | FT-IR | Bands in the 3600–3450 cm⁻¹ range indicate the presence of water molecules. mdpi.com |
| [RuCl₄(AN)₂]·H₂O | SC-XRD | Confirms the coordination of acetonitrile and chloride ligands to the Ru(IV) center. mdpi.com |
| Mixed Ru(III)/Ru(IV) Acetonitrile Complex | X-ray Analysis | Reveals an octahedral geometry for each ruthenium complex. rsc.org |
| Mixed Ru(III)/Ru(IV) Acetonitrile Complex | Magnetic Measurements | The Ru(IV) component behaves as a paramagnet, corresponding to the presence of two unpaired electrons. rsc.org |
This table is generated based on data from the text and is for illustrative purposes.
N-heterocyclic ligands, including N-heterocyclic carbenes (NHCs) and pyrazole (B372694) derivatives, form stable and catalytically significant complexes with ruthenium(IV). acs.orgacs.org The synthesis of these complexes often involves the substitution of a more labile ligand, such as a phosphine (B1218219), from a ruthenium precursor. acs.org
For example, novel ruthenium(IV) complexes with the general formula [Ru(η³:η³-C₁₀H₁₆)Cl₂L], where L is a pyrazole derivative like 6-azauracil (B101635) or 1,2-dihydro-indazol-3-one, have been prepared. acs.org X-ray crystal structure determinations of these compounds reveal the formation of intra- and intermolecular hydrogen bonds between N-H or O-H groups on the ligand and the chloride ligands, a feature that can be influential in catalytic applications. acs.orgfigshare.com
NHC ligands, in particular, have been instrumental in the development of highly active olefin metathesis catalysts. acs.org The synthesis route for NHC-containing ruthenium alkylidene complexes frequently involves the reaction of a free NHC with a bis(phosphine) ruthenium precursor, such as (PCy₃)₂(Cl)₂Ru=CHPh. acs.org The flexibility of the NHC ligand, particularly the nature of the substituents on the nitrogen atoms, can significantly influence the geometry and reactivity of the resulting complex. acs.orgnih.gov
Phosphine ligands are ubiquitous in ruthenium chemistry, forming a vast number of complexes with applications in catalysis. rsc.orgacs.org The synthesis of ruthenium(IV)-phosphine complexes can be achieved through various routes, including the coordination of phosphines to a suitable ruthenium precursor. While many stable phosphine complexes feature ruthenium in the +2 oxidation state, these can serve as starting points for accessing higher oxidation states. rsc.org The substitution of a phosphine ligand with an N-heterocyclic carbene (NHC) is a common strategy for synthesizing mixed-ligand ruthenium catalysts. acs.org This substitution is generally a clean and straightforward reaction. acs.org The stability of the resulting complexes can vary; for instance, some mixed phosphine-triazole ligand complexes have been observed to be unstable in solution, dissociating the N-heterocyclic ligand and re-associating with phosphine to yield more stable bis(phosphine) derivatives. acs.org
Multidentate ligands, which bind to the metal center through multiple donor atoms (N, O, or S), are crucial for creating stable and structurally well-defined ruthenium(IV) complexes. nih.gov These ligands can enforce specific coordination geometries and enhance the stability of the resulting complex.
Chiral tetradentate amine (N₄) ligands have been used to synthesize cis-[(N₄)RuᴵᴵᴵCl₂]⁺ and cis-[(N₄)Ruᴵᴵ(OH₂)₂]²⁺ complexes. nih.gov These lower-valent species can be oxidized to generate high-valent cis-dioxo Ru(VI) species, demonstrating the accessibility of higher oxidation states from these multidentate precursors. nih.gov The rigidity and denticity of these ligands provide conformational stability, which is advantageous for catalytic applications. nih.gov Similarly, dianionic tetradentate N-donor ligands have been developed to create mononuclear ruthenium complexes. goettingen-research-online.de These ligands create a constrained equatorial coordination environment, which can influence the complex's redox properties and catalytic activity. goettingen-research-online.de
Geometric Isomerism and Stereochemical Aspects in Ruthenium(IV) Complexes
Ruthenium(IV) complexes, which are most commonly octahedral, can exhibit various forms of geometric isomerism, such as cis and trans configurations. frontiersin.orgnih.gov This isomerism can profoundly impact the complex's physical, chemical, and biological properties. frontiersin.org For example, the isomers cis-[RuCl₂(dmso)₄] and trans-[RuCl₂(dmso)₄], although featuring Ru(II), demonstrate how geometric arrangement affects reactivity, with the cis isomer showing different biological activity from the trans isomer. frontiersin.orgnih.gov
The mechanism of isomerization, particularly the trans to cis conversion, has been studied in detail for ruthenium complexes relevant to olefin metathesis. researchgate.net Theoretical studies using DFT suggest that a concerted, single-step mechanism is slightly favored over a multi-step pathway that would involve ligand dissociation. researchgate.net The flexibility of the coordination sphere allows for significant geometric rearrangement, highlighting the dynamic nature of these complexes. researchgate.net The choice of ligands, including the N-heterocyclic carbene, halides, and any chelating groups, influences the relative stability of the cis and trans isomers and the energy barrier for their interconversion. researchgate.net
In some cases, geometric isomerization can be coupled with redox changes. For instance, two geometric isomers of a [RuCl₂(PPh₃)₂(O–N)]-type complex were prepared, and it was found that slow isomerization from a trans(P,Cl),trans(P,N) geometry to a trans(P,P) geometry induced oxidation and deprotonation of the complex. oup.com
Electronic Structure and Bonding in Ruthenium Tetrachloride Coordination Compounds
The electronic structure and bonding in ruthenium(IV) coordination compounds are fundamental to their reactivity and spectroscopic properties. Ruthenium(IV) has a d⁴ electron configuration. In a typical octahedral ligand field, these four d-electrons occupy the t₂g orbitals, leading to a paramagnetic state with two unpaired electrons, consistent with magnetic measurements of complexes like (HL₂)₄[RuᴵⱽCl₆]·2Cl·4H₂O. rsc.org
The nature of the metal-ligand bond can be probed by advanced spectroscopic techniques and theoretical calculations. nih.gov Resonant Inelastic X-ray Scattering (RIXS), combined with time-dependent density functional theory (TD-DFT), allows for the quantification of metal-ligand bonding interactions and the extraction of ligand-field splitting energies. nih.gov Such studies help to characterize the ground and excited valence states of ruthenium complexes. nih.gov
| Study Type | Method | Key Insight into Bonding |
| Experimental & Theoretical Spectroscopy | Ru 2p4d RIXS & TD-DFT | Quantifies metal-ligand bonding interactions and identifies metal-centered and charge transfer states. nih.gov |
| Theoretical Chemistry | Local Vibrational Mode Study | Assesses the covalent character of Ru-ligand bonds based on energy density. aip.org |
| Theoretical Chemistry | QTAIM | Computes topological properties of electron density to characterize Ru-Ru and Ru-ligand interactions. aip.org |
| Spectroelectrochemistry & DFT | Multiple Techniques | Reveals how modifications to ligand frameworks influence valence and spin distribution in the complex. researchgate.net |
This table is generated based on data from the text and is for illustrative purposes.
Organometallic Chemistry Initiated by Ruthenium Tetrachloride
Synthesis of Organoruthenium Complexes from Ruthenium Tetrachloride Precursors
The synthesis of organoruthenium complexes involves the formation of a direct, stable bond between a ruthenium atom and a carbon atom. While literature detailing the direct use of the unstable RuCl₄ for this purpose is scarce, the general principles of forming ruthenium-carbon bonds are well-established using more common precursors like RuCl₃. These reactions typically involve the reaction of the ruthenium salt with a carbon-based ligand, such as cyclopentadienyl (B1206354) (Cp) anions, arenes, or phosphines, leading to the creation of complexes with defined structures and reactivity. For instance, the landmark synthesis of the dinitrogen complex [Ru(NH₃)₅(N₂)]²⁺ originated from hydrated ruthenium trichloride (B1173362) treated with hydrazine. taylorandfrancis.com Similarly, chiral arene ruthenium complexes have been synthesized by reacting RuCl₃·nH₂O with chiral dienes. researchgate.net These foundational reactions establish the ruthenium center in a coordination environment that facilitates further catalytic activity.
Catalytic Applications in Organic Synthesis (Non-Biological)
Organoruthenium complexes, derived from ruthenium chloride precursors, are powerful catalysts for a wide range of transformations in organic synthesis, prized for their efficiency and selectivity under mild conditions. iupac.orgnih.govacs.org
Ruthenium complexes are highly effective catalysts for Atom Transfer Radical Addition (ATRA) reactions, a class of reactions that includes the Kharasch addition. chimia.chnih.gov The Kharasch addition involves the metal-catalyzed free-radical addition of polyhalogenated alkanes (like CCl₄ or CHCl₃) across an alkene double bond. wikipedia.org This process is a powerful tool for forming new carbon-carbon and carbon-halogen bonds.
The reaction is not catalyzed by simple ruthenium salts directly but by well-defined organoruthenium complexes. A variety of ruthenium(II) complexes have been shown to be potent catalysts for ATRA. researchgate.net For example, complexes such as CpRu(PPh₃)₂Cl (where Cp is pentamethylcyclopentadienyl) are among the most active and robust catalysts for the addition of CCl₄ to alkenes, achieving high turnover numbers. researchgate.netacs.org Bimetallic ruthenium complexes have also been developed and show very high activity, with turnover frequencies reaching up to 1550 h⁻¹ at temperatures between 0 and 40 °C. acs.org
The general mechanism involves a redox cycle between Ru(II) and Ru(III) species. The Ru(II) catalyst activates the haloalkane (R-X) by abstracting the halogen atom, generating a carbon-centered radical (R•) and a Ru(III)-halide complex. This radical then adds to the alkene, and the resulting radical intermediate abstracts a halogen from the Ru(III) complex to form the final product and regenerate the Ru(II) catalyst. chimia.chnih.gov
Table 1: Performance of Selected Ruthenium Catalysts in the Kharasch Addition of CCl₄ to Styrene
| Catalyst Precursor | Temperature (°C) | Turnover Frequency (TOF, h⁻¹) | Reference |
| CpRu(PPh₃)₂Cl | Room Temp. | >960 | researchgate.net, acs.org |
| CpRu(PTA)(PPh₃)Cl | 60 | 1060 | acs.org |
| RuCl(Cp*)(PPh₃)₂ | 40 | High | researchgate.net |
| Bimetallic Ru-ethylene complex | 0-40 | up to 1550 | acs.org |
Hydrosilylation, the addition of a silicon-hydrogen bond across a carbon-carbon double or triple bond, is a fundamental process for producing organosilicon compounds. Ruthenium complexes are efficient catalysts for this transformation, particularly for the hydrosilylation of alkynes, where they provide a straightforward route to stereodefined vinylsilanes. rsc.org
Cationic ruthenium complexes such as [Cp*Ru(MeCN)₃]PF₆ have been demonstrated to catalyze the hydrosilylation of a broad range of terminal and internal alkynes. nih.govacs.org A key feature of this system is its ability to promote a trans-addition of the silane, a less common and synthetically valuable outcome. The reaction tolerates a variety of silanes, including alkyl-, aryl-, alkoxy-, and halosilanes. nih.gov Other ruthenium complexes, like [(Me₂CH)₃P]₂RuHCl(CO), have been shown to catalyze the exclusive formation of the cis-vinylsilane product from the addition of triethylsilane to phenylacetylene. acs.org Mechanistic studies suggest a novel pathway involving the direct addition of an alkene to a ruthenium silylene intermediate's Si-H bond. nih.gov
Ruthenium-based catalysts have revolutionized several areas of polymer chemistry, most notably Atom Transfer Radical Polymerization (ATRP) and Ring-Opening Metathesis Polymerization (ROMP).
Atom Transfer Radical Polymerization (ATRP): ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. The mechanism of ATRP is closely related to that of ATRA. cmu.edu Ruthenium complexes, such as RuCl₂(PPh₃)₃, often used with a co-catalyst like aluminum alkoxides, are highly effective for the ATRP of monomers like methyl methacrylate (B99206) (MMA). acs.org The process relies on the same reversible halogen-atom transfer between a dormant polymer chain (terminated with a halogen) and the ruthenium catalyst (in Ru(II) and Ru(III) oxidation states) to control the concentration of active, propagating radical species. acs.org
Ring-Opening Metathesis Polymerization (ROMP): ROMP is a chain-growth polymerization process driven by the relief of ring strain in cyclic olefins. youtube.com While modern ROMP is dominated by well-defined ruthenium alkylidene catalysts (e.g., Grubbs' catalysts), early work in the field utilized less-defined catalyst systems. nih.gov These initial systems often involved the in situ generation of an active catalyst from transition metal salts, including ruthenium halides, combined with co-catalysts. acs.org This historical context provides the most direct, albeit indirect, link between a simple precursor like ruthenium chloride and the initiation of organometallic polymerization catalysis. These early systems, however, offered poor control over the polymer's properties compared to modern, well-defined catalysts. acs.org
Mechanistic Investigations in Organoruthenium Catalysis
Understanding the reaction mechanisms of organoruthenium catalysts is crucial for optimizing existing processes and designing new, more efficient catalysts.
In the context of ATRA and ATRP, mechanistic studies have firmly established the role of the reversible equilibrium between Ru(II) and Ru(III) species as the cornerstone of the catalytic cycle. chimia.ch For the reaction catalyzed by Cp*RuCl₂(PPh₃), kinetic studies and spectroscopic analysis show that the Ru(III) complex is the resting state of the catalyst, and the rate-limiting step is the addition of the carbon-centered radical to the olefin. chimia.ch The efficiency of these systems can be dramatically improved by using a reducing agent, such as magnesium, to regenerate the active Ru(II) species from any accumulating Ru(III) complexes. chimia.chnih.gov
More broadly, mechanistic investigations of ruthenium-catalyzed reactions have revealed complex pathways for both catalysis and catalyst decomposition. For example, in a study of Ru-catalyzed C-H hydroxylation, researchers identified multiple active oxidants and several distinct mechanisms for catalyst deactivation, including ligand dissociation and subsequent oxidation to form a catalyst poison. stanford.edunih.gov In other systems, such as dehydrogenative thioester synthesis, detailed studies have elucidated the interplay between different potential reaction pathways, including the dehydrogenative coupling of alcohols to esters versus the desired coupling of alcohols and thiols to thioesters. acs.org These investigations often employ a combination of kinetic analysis, spectroscopy, and computational studies to map out the intricate steps of the catalytic cycle. stanford.edunih.gov
Catalytic Applications of Ruthenium Tetrachloride and Its Derivatives Non Biological Focus
Homogeneous Catalysis
In homogeneous catalysis, ruthenium complexes derived from ruthenium tetrachloride are instrumental in promoting a range of reactions, including oxidations, hydrogenations, C-H bond functionalizations, and metathesis reactions.
Ruthenium-based catalysts are highly effective in mediating a variety of oxidation reactions.
Alcohol Oxidation: Ruthenium complexes are widely employed for the aerobic oxidation of alcohols to aldehydes and ketones. For instance, RuCl₃·nH₂O can catalyze the aerobic oxidation of secondary alcohols to their corresponding ketones. nio.res.in More advanced systems, such as those using RuCl₂(PPh₃)₃, have been shown to be effective for the oxidation of activated allylic and benzylic alcohols under mild conditions. nio.res.in The catalytic activity of these ruthenium complexes can be significantly enhanced in ionic liquids. nio.res.in The selective oxidation of fatty alcohols to aldehydes can be achieved using RuCl₃·(H₂O)x as a homogeneous catalyst with trimethylamine (B31210) N-oxide (TMAO) as the oxygen source. mdpi.com
Olefin Epoxidation: Ruthenium-porphyrin catalyst systems have been developed for the aerobic epoxidation of both aromatic and aliphatic alkenes. acs.orgresearchgate.net These reactions can achieve high product yields and turnover numbers under mild conditions. acs.orgresearchgate.net Mechanistic studies have revealed that water can act as a co-catalyst, activating the Ru(VI) di-oxo complex for alkene epoxidation through hydrogen bonding. researchgate.netresearchgate.net The epoxidation of olefins is believed to proceed via a carboradical-type transition state. researchgate.net
Amine Oxidation: Ruthenium catalysts are also efficient in the aerobic oxidation of amines to produce valuable products like imines and nitriles. nio.res.in This transformation is a key process in the chemical industry. nio.res.in Both homogeneous and heterogeneous ruthenium catalysts have been developed for this purpose, with supported catalysts like Ru/Al₂O₃ showing excellent recyclability and performance in converting primary and secondary amines. mdpi.com The reaction mechanism is thought to involve the formation of a ruthenium amide species followed by β-hydrogen elimination. mdpi.com
Table 1: Selected Examples of Ruthenium-Catalyzed Oxidation Reactions
| Substrate | Catalyst System | Oxidant | Product | Key Findings |
|---|---|---|---|---|
| Secondary Alcohols | RuCl₃·nH₂O | Air | Ketones | Catalyzes aerobic oxidation. nio.res.in |
| Allylic/Benzylic Alcohols | RuCl₂(PPh₃)₃ | Air | Aldehydes/Ketones | Effective under mild conditions. nio.res.in |
| Fatty Alcohols | RuCl₃·(H₂O)x / TMAO | TMAO | Aldehydes | High conversion and selectivity. mdpi.com |
| Aromatic/Aliphatic Alkenes | Ruthenium-porphyrin complexes | O₂ | Epoxides | High yields and turnover numbers. acs.orgresearchgate.net |
| Primary/Secondary Amines | Ru/Al₂O₃ | O₂ | Nitriles/Imines | Efficient and recyclable heterogeneous catalyst. mdpi.com |
Ruthenium catalysts are highly versatile in hydrogenation and dehydrogenation reactions, affecting a broad range of substrates.
Ketones: Chiral diphosphine–RuCl₂–1,2-diamine complexes are effective for the asymmetric hydrogenation of simple ketones, producing enantiopure alcohols, which are important in various industries. nih.gov The choice of ligand is crucial for achieving high chemo- and enantioselectivity for different ketone substrates. nih.gov
Imines: Ruthenium complexes have been shown to be active in the hydrogenation of imines to form the corresponding amines. youtube.com For instance, a ruthenium-amine complex has been identified as a key intermediate in the transfer hydrogenation of imines. mdpi.com
Olefins: Ruthenium complexes, such as those supported on graphene oxide, have demonstrated enhanced catalytic performance in the hydrogenation of olefins compared to their homogeneous counterparts. researchgate.net Tandem olefin metathesis and transfer hydrogenation sequences have also been developed using commercially available alkylidene ruthenium complexes. nio.res.in
Aromatic Rings: Ruthenium nanoparticles stabilized by ligands like PPh₃ are efficient catalysts for the hydrogenation of polycyclic aromatic hydrocarbons under mild conditions. scirp.org These reactions can achieve good to excellent selectivities for partial hydrogenation by optimizing the reaction conditions. scirp.org The first highly enantioselective hydrogenation of carbocyclic aromatic amines has been achieved using in situ-generated chiral ruthenium complexes. digitellinc.com
Dehydrogenation: Ruthenium complexes can also catalyze the acceptorless dehydrogenation of alcohols to ketones and esters. nio.res.in A novel strategy for the catalytic, intermolecular dehydrogenation of alkanes using a ruthenium catalyst has been reported, which involves a redox-active ligand and a sterically hindered aryl radical intermediate. acs.orgresearchgate.net
Table 2: Overview of Ruthenium-Catalyzed Hydrogenation and Dehydrogenation
| Substrate Type | Catalyst Type | Reaction | Product | Key Features |
|---|---|---|---|---|
| Ketones | Chiral diphosphine–RuCl₂–1,2-diamine | Asymmetric Hydrogenation | Chiral Alcohols | High enantioselectivity. nih.gov |
| Imines | Ruthenium-amine complexes | Transfer Hydrogenation | Amines | Efficient conversion. mdpi.com |
| Olefins | Graphene oxide-supported Ru complexes | Hydrogenation | Alkanes | Enhanced activity and recyclability. researchgate.net |
| Aromatic Rings | Ruthenium nanoparticles | Partial Hydrogenation | Partially saturated rings | High selectivity under mild conditions. scirp.org |
| Alcohols | [RuCl₂(p-cymene)(IMes)] | Acceptorless Dehydrogenation | Ketones/Esters | No hydrogen acceptor required. nio.res.in |
| Alkanes | Ru₃(CO)₁₂ with redox-active ligand | Intermolecular Dehydrogenation | Alkenes | Novel HAT-mediated mechanism. acs.orgresearchgate.net |
Ruthenium-catalyzed C-H bond functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of C-H bonds into new C-C, C-O, C-N, and C-X bonds. nio.res.inmdpi.com This approach is highly atom-economical and can be performed with high regioselectivity. nio.res.inmdpi.com Ruthenium(II) complexes, such as [RuCl₂(p-cymene)]₂, are commonly used for these transformations, often in conjunction with directing groups to control the site of functionalization. mdpi.com
Key C-H functionalization reactions catalyzed by ruthenium complexes include:
Arylation and Alkenylation: Direct arylation and alkenylation of sp² or sp³ C-H bonds provide efficient routes to complex organic molecules. mdpi.com
Annulation: Ruthenium catalysts can mediate the annulation of arenes with alkynes through C-H/O-H or C-H/N-H bond cleavage. mdpi.com
Oxygenation, Amidation, and Halogenation: The scope of ruthenium-catalyzed C-H functionalization extends to the introduction of heteroatoms, including oxygen, nitrogen, and halogens. mdpi.com
The mechanism of these reactions can proceed through either an oxidative addition pathway with low-valent ruthenium complexes or a deprotonation pathway with ruthenium(II) complexes. nio.res.inmdpi.com
Transfer hydrogenation is a valuable alternative to using molecular hydrogen, often employing more easily handled hydrogen donors like isopropanol (B130326) or formic acid. Ruthenium complexes are highly effective catalysts for these reactions. For example, the asymmetric transfer hydrogenation of ketones using a formic acid-triethylamine mixture can be efficiently catalyzed by Ru(II) complexes modified with an arene and a chiral N-tosylated 1,2-diamine. researchgate.net This method allows for reductions to proceed to completion with high substrate concentrations. researchgate.net Ruthenium catalysts have also been developed for the transfer hydrogenation of olefins, utilizing formic acid as the hydrogen source. nio.res.in
Ruthenium-based catalysts, particularly the well-defined Grubbs-type catalysts, have revolutionized olefin metathesis.
Ring-Closing Metathesis (RCM): RCM is a powerful method for the synthesis of cyclic alkenes of various ring sizes. organic-chemistry.org The reaction is driven by the formation of a volatile byproduct, such as ethene, when terminal olefins are used. uwindsor.ca Ruthenium catalysts for RCM tolerate a wide variety of functional groups. organic-chemistry.org
Ring-Opening Metathesis Polymerization (ROMP): ROMP is a polymerization technique that utilizes cyclic olefins as monomers to produce polymers with diverse properties. nih.gov Due to the living nature of the polymerization and the high functional group tolerance of ruthenium catalysts, ROMP is a powerful strategy for creating sequence-controlled polymers. acs.org The choice of solvent can influence the outcome of ROMP, with environmentally friendly solvents like benzotrifluoride (B45747) showing promise as alternatives to hazardous chlorinated solvents. nih.gov
Heterogeneous Catalysis and Supported Ruthenium Tetrachloride Systems
While homogeneous ruthenium catalysts offer high activity and selectivity, heterogeneous systems, where the catalyst is supported on a solid material, provide significant advantages in terms of catalyst separation and recycling. Ruthenium tetrachloride is a common precursor for the preparation of these supported catalysts.
Ruthenium on Carbon: Ruthenium supported on carbon materials, such as activated charcoal or carbon nanotubes, is a widely used heterogeneous catalyst. mdpi.comsigmaaldrich.comamericanelements.com These catalysts are employed in various hydrogenation reactions and have applications in fuel cell technology and the production of hydrogen from bioethanol. americanelements.com The high surface area of the carbon support allows for good dispersion of the ruthenium nanoparticles, which is crucial for catalytic activity. mdpi.com
Ruthenium on Alumina (B75360): Alumina (Al₂O₃) is another common support for ruthenium catalysts. samaterials.comsigmaaldrich.com Ruthenium on alumina catalysts are used in hydrogenation, oxidation, and other catalytic processes. samaterials.com The loading of ruthenium on the alumina support can be tailored for specific applications, with lower loadings typically used for hydrogenation reactions and higher loadings for more demanding processes. samaterials.com The presence of residual chloride from the precursor can impact the catalyst's performance, acting as a poison for highly dispersed catalysts but as a promoter for poorly dispersed ones. osti.gov
Table 3: Comparison of Ruthenium on Different Supports
| Support Material | Preparation from RuCl₃ | Key Applications | Advantages |
|---|---|---|---|
| Carbon (Activated Charcoal, Nanotubes) | Impregnation followed by reduction. mdpi.com | Hydrogenation, Fuel Cells, Biofuel Reforming. americanelements.com | High surface area, good metal dispersion, electrical conductivity. mdpi.com |
| Alumina (Al₂O₃) | Impregnation or atomic layer deposition. mdpi.com | Hydrogenation, Oxidation, Dehydrogenation. samaterials.com | High thermal stability, tunable porosity. |
Ruthenium Tetrachloride as a Precursor for Supported Catalysts
Ruthenium tetrachloride is a key precursor in the creation of supported catalysts, where ruthenium nanoparticles are dispersed on a solid support material. mdpi.com The choice of support, such as activated carbon, and the ruthenium precursor are critical factors that influence the catalyst's ultimate performance. researchgate.net For instance, ruthenium catalysts supported on highly porous activated carbon have demonstrated significant catalytic activity. mdpi.com The high surface area and porous nature of such supports facilitate a high dispersion of metallic ruthenium, which in turn enhances catalytic performance. mdpi.com
The preparation method significantly impacts the characteristics of the final catalyst. Methods like impregnation are commonly used, where the support material is treated with a solution of a ruthenium precursor, such as ruthenium(III) chloride hydrate. mdpi.com Following impregnation, the catalyst is typically dried and then reduced, often under a hydrogen flow at elevated temperatures, to form ruthenium nanoparticles on the support. mdpi.com The resulting ruthenium particles can be highly dispersed, sometimes in sizes so small they are difficult to detect by X-ray diffraction, which can be beneficial for catalytic activity. mdpi.com
Research has shown that the choice of ruthenium precursor can lead to different nanoparticle dispersions and size distributions. For example, catalysts prepared from ruthenium ammonium (B1175870) chloride have been found to have higher dispersion and a more uniform size distribution of ruthenium nanoparticles compared to those prepared from ruthenium chloride. researchgate.net This improved morphology has been linked to enhanced catalytic activity in applications like ammonia (B1221849) synthesis. researchgate.net The use of specific precursors, such as triruthenium dodecacarbonyl, can also influence the location of the ruthenium on the support, potentially concentrating it on the surface where it is more accessible for reactions. epo.org
Immobilization Techniques for Ruthenium Catalysts on Solid Supports
The immobilization of ruthenium catalysts on solid supports is a crucial strategy to enhance their stability, facilitate recovery and reuse, and reduce metal contamination in products. uab.cat This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation). uab.catrsc.org
Several techniques are employed to immobilize ruthenium complexes. One method involves the adsorption of the catalyst onto the support. For example, ruthenium complexes have been successfully adsorbed onto Metal-Organic Frameworks (MOFs) with nearly quantitative uptake and low leaching, demonstrating the effectiveness of this approach. uab.cat Another powerful technique is covalent bonding, where the catalyst is chemically anchored to the support. This creates a more robust system with minimal catalyst leaching. uab.cat
A more recent and advanced technique involves encapsulating molecular catalysts within a metal oxide layer using atomic layer deposition (ALD). rsc.orgrsc.org This method first attaches the catalyst to a support through acidic ligands and then "coats" it with a thin oxide layer. rsc.org This encapsulation prevents the catalyst from detaching while leaving the active site accessible. rsc.org This technique has been shown to significantly extend catalyst lifetimes and allows for their use in environmentally friendly solvents like water. rsc.orgrsc.org
The table below summarizes various immobilization strategies.
| Immobilization Technique | Description | Advantages | Disadvantages |
| Adsorption | The catalyst is physically adsorbed onto the support surface. | Simple to perform. | Catalyst may leach from the support over time. |
| Covalent Bonding | A chemical bond is formed between the catalyst and the support. | Strong attachment, minimizes leaching, enhances stability. uab.cat | Can be more complex to synthesize. |
| Encapsulation (e.g., via ALD) | The catalyst is physically trapped within a porous matrix or coated with a thin layer. rsc.org | Excellent prevention of leaching, extends catalyst lifetime. rsc.orgrsc.org | May require specialized equipment and procedures. |
Photocatalysis Involving Ruthenium Tetrachloride Derived Systems
Ruthenium-based systems, often derived from precursors like ruthenium tetrachloride, are central to the field of photocatalysis, where light is used to drive chemical reactions. rsc.orgnih.gov Ruthenium polypyridyl complexes, in particular, have been extensively studied due to their excellent photophysical properties. nih.govnih.gov These complexes can absorb light, leading to an excited state that can initiate electron transfer or energy transfer processes, which are the basis of their photocatalytic activity. rsc.orgacs.org
In many applications, these ruthenium complexes act as photosensitizers. nih.gov For example, in the photocatalytic reduction of carbon dioxide, a photoactivated ruthenium complex can initiate the process. acs.orgacs.org The efficiency of these systems can be enhanced by modifying the structure of the ruthenium complexes, for instance, by introducing phosphonate (B1237965) substituents to the ligands, which has been shown to outperform benchmark photocatalysts in certain reactions. rsc.org
Ruthenium species are also used to enhance the photocatalytic activity of semiconductor materials like titanium dioxide (TiO2). rsc.orgnih.gov When TiO2 is doped with ruthenium, its ability to produce hydrogen from water under visible light can be significantly increased. rsc.org The ruthenium in this case can act as a co-catalyst, facilitating the separation of photogenerated charge carriers and providing active sites for the reaction. rsc.orgnih.gov The photocatalytic activity of TiO2 can be boosted by loading it with various metals, including ruthenium, which has shown to provide high initial hydrogen catalytic rates. nih.gov In these systems, photoexcited electrons from the ruthenium complex can be injected into the conduction band of TiO2, initiating a series of reactions that lead to the degradation of pollutants. researchgate.net
The table below provides examples of photocatalytic systems involving ruthenium.
| Photocatalytic System | Application | Role of Ruthenium |
| Ruthenium polypyridyl complexes | Organic synthesis, CO2 reduction. rsc.orgacs.orgacs.org | Photosensitizer. rsc.org |
| Ruthenium-doped TiO2 | Hydrogen production from water. rsc.orgnih.gov | Co-catalyst, enhances light absorption and charge separation. rsc.org |
| [Ru(bpy)3]2+/TiO2 codoped zeolites | Degradation of organic pollutants. researchgate.net | Photosensitizer, initiates electron transfer to TiO2. researchgate.net |
Material Science Applications of Ruthenium Tetrachloride Non Biological
Synthesis of Ruthenium-Containing Nanomaterials from Ruthenium Tetrachloride Precursors
Ruthenium tetrachloride is a viable starting material for the synthesis of various ruthenium-containing nanomaterials, including metallic ruthenium nanoparticles and ruthenium oxide nanoparticles. The synthesis strategies often involve the reduction of the ruthenium precursor in the presence of stabilizing agents to control the size and morphology of the resulting nanostructures.
Detailed research has demonstrated that the choice of reducing agent and reaction conditions plays a crucial role in determining the final characteristics of the nanomaterials. For instance, hydrothermal methods using aqueous solutions of ruthenium chlorides have been employed to produce ruthenium nanoparticles. nih.gov The morphology of these nanoparticles can be tuned by selecting different reducing agents, such as sodium citrate, ascorbic acid, or succinic acid, leading to hexagonal nanocrystals or spherical nanoparticles of varying sizes. nih.gov
A summary of synthesis parameters for ruthenium nanoparticles using ruthenium chloride precursors is presented in the table below.
| Precursor | Synthesis Method | Reducing Agent | Stabilizer/Capping Agent | Resulting Nanomaterial | Size/Morphology |
| Ruthenium Chloride | Hydrothermal | Sodium Citrate | - | Ruthenium Nanoparticles | 1-20 nm, hexagonal |
| Ruthenium Chloride | Hydrothermal | Ascorbic Acid | - | Ruthenium Nanoparticles | 3-5 nm, spherical |
| Ruthenium Chloride | Hydrothermal | Succinic Acid | - | Ruthenium Nanoparticles | 1-120 nm, spherical |
| Ruthenium Chloride | Chemical Reduction | Sodium Borohydride | Polyvinylpyrrolidone (PVP) | Ruthenium Nanoparticles | Narrow size distribution |
This table is generated based on data from syntheses using ruthenium chloride precursors.
Deposition Techniques for Ruthenium Thin Films and Coatings
While organometallic precursors are more common for techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), ruthenium tetrachloride can be utilized in solution-based deposition methods to create thin films and coatings, particularly of ruthenium oxides.
Spray Pyrolysis: This technique involves spraying a solution containing a ruthenium precursor, such as a dissolved ruthenium chloride, onto a heated substrate. The droplets undergo thermal decomposition upon contact with the hot surface, resulting in the formation of a thin film. ustc.edu.cn This method is advantageous due to its simplicity and cost-effectiveness for producing films over large areas. ustc.edu.cn The properties of the deposited films, such as thickness, roughness, and crystallinity, are highly dependent on parameters like substrate temperature, solution concentration, and spray rate. shahucollegelatur.org.injetir.org Research on spray pyrolysis of ruthenium oxide films has shown that substrate temperature significantly influences the film's morphology, with porous structures beneficial for applications like supercapacitors being achievable at optimized temperatures. shahucollegelatur.org.in
Sol-Gel Method: The sol-gel process offers another route to ruthenium-based thin films. This method involves the hydrolysis and condensation of a ruthenium precursor in a solution to form a "sol" (a colloidal suspension of solid particles in a liquid). This sol can then be applied to a substrate by spin-coating or dip-coating, followed by a heat treatment (annealing) to form a dense, crystalline film. researchgate.netsc.edu For instance, ruthenium oxide-graphene nanocomposite films for supercapacitor electrodes have been synthesized using a sol-gel technique starting from hydrous ruthenium(III) chloride. researchgate.net
Fabrication of Advanced Functional Materials
Ruthenium tetrachloride is a key precursor for the synthesis of ruthenium dioxide (RuO₂), a material renowned for its exceptional pseudocapacitive properties, making it highly valuable for supercapacitors. sc.edu The fabrication of these electroactive materials often involves the conversion of a ruthenium chloride precursor into hydrous ruthenium oxide.
Hydrothermal Synthesis: This method involves heating an aqueous solution of a ruthenium chloride precursor in a sealed vessel. This process can yield ruthenium oxide nanoparticles that can be combined with conductive materials like graphene to form composite electrodes for high-performance supercapacitors.
Sol-Gel Synthesis: As mentioned previously, the sol-gel method is widely used to prepare hydrous ruthenium oxide. sc.edu The resulting material, often amorphous or nanocrystalline, possesses a high surface area and is readily accessible to electrolyte ions, which is crucial for achieving high specific capacitance. sc.edu Research has shown that the specific capacitance of these materials is significantly influenced by the annealing temperature, which affects the material's crystallinity and water content. researchgate.net
The electrochemical performance of some ruthenium oxide-based supercapacitor materials derived from ruthenium chloride precursors is summarized below.
| Precursor | Synthesis Method | Composite Material | Electrolyte | Specific Capacitance |
| Hydrous Ruthenium(III) Chloride | Sol-Gel | RuO₂-Graphene (10:1) | 2 M H₂SO₄ | 187.5 mF/cm² |
| Ruthenium Chloride | Electroless Deposition | RuO₂-Carbon (9 wt% Ru) | - | 190 F/g |
This table is generated based on data from studies using ruthenium chloride precursors.
The development of magnetic materials directly synthesized from ruthenium(IV) species, such as ruthenium tetrachloride, is a less explored area of research compared to its applications in catalysis and electrochemistry. While ruthenium itself is not ferromagnetic under normal conditions, its alloys and some of its compounds can exhibit interesting magnetic properties.
One area of related interest is the intrinsic magnetic behavior of ruthenium compounds. For example, the α-polymorph of ruthenium(III) chloride (α-RuCl₃), a compound closely related to ruthenium tetrachloride, is known to exhibit quantum magnetic properties. wikipedia.org However, this pertains to a Ru(III) species and its inherent properties, rather than the use of a Ru(IV) precursor to fabricate a new magnetic material.
Another relevant application is the development of magnetically recoverable catalysts. In these systems, a catalytically active ruthenium species is supported on magnetic nanoparticles, typically iron oxides. nih.gov This allows for the easy separation of the catalyst from the reaction mixture using an external magnetic field. nih.gov While this involves ruthenium, the magnetic properties are conferred by the support material, and the synthesis of the magnetic support and the deposition of the ruthenium catalyst are typically separate steps.
Role in Sensor Development (Non-Biological)
Ruthenium-based materials, often derived from ruthenium chloride precursors, are utilized in the fabrication of non-biological sensors for the detection of various chemical species. The sensing mechanism is typically based on the change in the material's electrical or electrochemical properties upon interaction with the target analyte. mdpi.com
Gas Sensors: Ruthenium and its oxides can act as catalysts and sensitizers in semiconductor gas sensors. semanticscholar.org For instance, decorating metal oxide nanostructures with ruthenium nanoparticles can enhance their sensitivity and selectivity towards specific gases. Chemiresistive sensors, which operate by measuring the change in electrical resistance upon gas exposure, are a common application for these materials. pcbiochemres.com
Electrochemical Sensors: Ruthenium-modified electrodes are employed for the electrochemical detection of various analytes. Carbon paste electrodes doped with ruthenium, for example, have demonstrated excellent electrocatalytic activity for the detection of phenolic compounds. nih.gov The ruthenium in the electrode facilitates the electrochemical reaction of the target analyte, leading to a measurable signal. Similarly, ruthenium complex-based nanocomposite films have been developed for the sensitive and selective electrochemical sensing of pesticides. rsc.org
A summary of non-biological sensors utilizing ruthenium-based materials is provided below.
| Sensor Type | Sensing Material | Target Analyte | Key Performance Metric |
| Electrochemical Biosensor | Tyrosinase-based ruthenium dispersed carbon paste | Phenolic compounds | Enhanced response at 0.0 V |
| Electrochemical Sensor | Ruthenium complex based nanocomposite film | Bifenthrin (pesticide) | Limit of Detection: 1 μM |
This table is generated based on data from studies on ruthenium-based sensors, where ruthenium chloride is a common precursor for the active material.
Future Directions and Emerging Research Avenues for Ruthenium Tetrachloride
Development of Green and Sustainable Synthetic Pathways
The traditional synthesis of ruthenium tetrachloride involves high-temperature chlorination of ruthenium(III) chloride, a process that is energy-intensive. wikipedia.org A significant future research direction is the development of more environmentally benign and sustainable synthetic methods. This aligns with the broader goals of green chemistry to reduce waste and energy consumption. researchgate.net
Key research avenues include:
Low-Temperature Synthesis: Investigating alternative chlorinating agents or reaction conditions that allow for the formation of RuCl₄ or its immediate precursors at significantly lower temperatures.
Solvent-Free Reactions: Exploring solid-state or gas-phase reactions that eliminate the need for hazardous organic solvents, thereby reducing chemical waste.
Enhanced Recycling Protocols: As ruthenium is a rare and expensive platinum-group metal, developing more efficient methods for recycling ruthenium-based catalysts and precursors is crucial for long-term sustainability. chemicalbook.com
Hydrothermal Synthesis: Developing synthetic pathways that use water as a solvent under controlled temperature and pressure, such as the hydrothermal treatment of ammonium (B1175870) ruthenium (oxide) chlorides to produce precursors like (NH₄)₂RuCl₆, which bypasses more energy-intensive routes. researchgate.net
Table 1: Comparison of Synthetic Approaches for Ruthenium Compounds
| Feature | Conventional Methods | Emerging Green Approaches |
| Energy Input | High (e.g., 750 °C for chlorination) wikipedia.org | Lower temperatures, reduced energy consumption |
| Solvents | Often involves organic or hazardous solvents | Use of water (hydrothermal), ionic liquids, or solvent-free conditions nih.govorganic-chemistry.orgresearchgate.net |
| Atom Economy | Can be moderate | Maximized through catalytic cycles and efficient precursor synthesis |
| Sustainability | Reliant on primary mining of rare metals | Emphasis on high recovery and recycling of ruthenium researchgate.netchemicalbook.com |
Exploration of Novel Reactivity and Unconventional Transformations
While ruthenium catalysis is well-established, the specific reactivity of the Ru(IV) state offered by precursors like ruthenium tetrachloride is an area ripe for discovery. Researchers are focused on uncovering new types of chemical transformations that are either unique to ruthenium or significantly more efficient than existing methods.
Emerging areas of exploration include:
Tandem and Cascade Reactions: Designing complex, multi-step reactions that can be carried out in a single pot using a ruthenium catalyst. This includes processes like tandem ring-closing metathesis/dihydroxylation, which can build molecular complexity rapidly. nih.gov
Oxidative Cyclizations: Exploring unique transformations such as the oxidative cyclization of dienes, a reaction where ruthenium catalysts have shown distinctive capabilities not observed with other metal oxo-species. riyngroup.commdpi.com
C-H Bond Functionalization: Developing ruthenium-catalyzed methods for the direct activation and functionalization of carbon-hydrogen bonds, which represents a highly efficient strategy for synthesizing complex organic molecules.
Novel Cyanation Reactions: Expanding the scope of ruthenium-catalyzed cyanation, a reaction with broad applications in pharmacology and biology, by exploring new substrates and reaction conditions. beilstein-journals.org The ability of ruthenium to cycle through various oxidation states makes it a promising candidate for developing novel catalytic cycles in this area. beilstein-journals.org
Design of Next-Generation Catalysts with Enhanced Selectivity and Efficiency
A primary focus of future research is the rational design of advanced ruthenium catalysts that overcome the limitations of current systems, such as sensitivity to air and moisture. manchester.ac.ukinnovationnewsnetwork.com The goal is to create catalysts with superior activity, selectivity, and stability, making them more practical for both academic and industrial applications. researchgate.net
Key strategies for catalyst improvement are:
Air and Moisture Stability: A significant breakthrough has been the development of air-stable ruthenium precatalysts that maintain high reactivity. manchester.ac.ukinnovationnewsnetwork.comdovemed.com Future work will aim to expand the library of such catalysts, eliminating the need for specialized inert-atmosphere equipment and making ruthenium catalysis more accessible. innovationnewsnetwork.com
Heterogenization and Recyclability: Immobilizing ruthenium catalysts on solid supports like silica, carbon, or polymers. researchgate.netrsc.org This facilitates easy separation of the catalyst from the reaction mixture, allowing it to be recovered and reused, which is both economically and environmentally beneficial. researchgate.net
Table 2: Features of Next-Generation Ruthenium Catalysts
| Feature | Description | Research Goal |
| Stability | Resistance to degradation by air and moisture. | Develop robust precatalysts for easier handling and wider application. manchester.ac.ukinnovationnewsnetwork.com |
| Selectivity | Ability to catalyze a specific reaction pathway, avoiding side products. | Fine-tune catalyst structure to achieve high chemo-, regio-, and stereoselectivity. rptu.deresearchgate.net |
| Activity | High turnover numbers (TON) and turnover frequencies (TOF). | Increase reaction rates and efficiency to reduce catalyst loading and reaction times. rsc.org |
| Recyclability | Catalyst can be recovered and reused multiple times. | Immobilize catalysts on solid supports to create sustainable, long-life systems. researchgate.net |
Advanced Material Engineering Utilizing Ruthenium Tetrachloride Precursors
Ruthenium chlorides are crucial precursors for a wide range of advanced materials with applications in electronics, optics, and quantum computing. chemicalbook.comamericanelements.com Future research will leverage the properties of ruthenium tetrachloride and its derivatives to engineer novel materials with tailored functionalities.
Promising research directions include:
Thin Film Deposition: Ruthenium and its oxides are used to create thin films for microelectronics. chemicalbook.com The volatility of compounds like ruthenium tetrachloride makes them potential candidates for chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques, although their thermal instability presents a significant challenge that needs to be overcome. rsc.org
Nanomaterial Synthesis: Using ruthenium chloride as a starting material to synthesize ruthenium-based nanoparticles and nanoclusters. chemicalbook.comsigmaaldrich.com These nanomaterials exhibit unique size-dependent catalytic and electronic properties, making them valuable for applications in catalysis and sensors. bio-integration.orgscienceopen.com
Quantum Materials: The magnetic properties of layered ruthenium halides, specifically α-RuCl₃, have generated intense interest for their potential to host a quantum spin liquid state. chemicalbook.com This exotic state of matter could have applications in developing fault-tolerant quantum computers. Future work will involve exploring materials derived from other ruthenium halides, like RuCl₄, to search for new quantum phenomena. chemicalbook.com
Interdisciplinary Research Integrating Ruthenium Tetrachloride Chemistry with Emerging Fields
The unique properties of ruthenium compounds are enabling their integration into diverse and cutting-edge scientific fields beyond traditional chemistry. This interdisciplinary approach is expected to yield innovative solutions to major global challenges in medicine, energy, and environmental science.
Key areas of integration are:
Energy Conversion and Storage: Ruthenium-based materials are being heavily investigated as efficient electrocatalysts for the hydrogen evolution reaction (HER) in water splitting, a key process for producing clean hydrogen fuel. rsc.org They offer a potentially more abundant and cost-effective alternative to platinum catalysts. rsc.org Furthermore, ruthenium nanoclusters show promise in photocatalysis for solar energy conversion. bio-integration.orgscienceopen.comscienceopen.com
Biomedical Applications: Ruthenium complexes are being explored as potential anticancer agents due to their ability to bind to DNA and inhibit cell proliferation. sigmaaldrich.comnih.gov Additionally, ruthenium nanoclusters are being developed for use in biomedical imaging and as drug delivery vehicles. scienceopen.com
Environmental Remediation: The photocatalytic properties of ruthenium nanomaterials are being harnessed for environmental cleanup. bio-integration.org These catalysts can use light energy to break down pollutants and organic contaminants in water and air.
Q & A
Q. What are the standard laboratory methods for synthesizing ruthenium tetrachloride, and how are purity and stability ensured?
Ruthenium tetrachloride (RuCl₄) is typically synthesized by reacting ruthenium metal or ruthenium oxides with chlorine gas under controlled conditions. For lab-scale preparation, a common approach involves fusing ruthenium with potassium hydroxide (KOH) and potassium chloride (KCl) to form double salts like K₂RuCl₆, which can be isolated and purified via recrystallization . Stability is maintained by avoiding hydrolysis through storage in anhydrous environments. Purity is verified using X-ray diffraction (XRD) and elemental analysis.
Q. Which analytical techniques are most effective for quantifying impurities in ruthenium tetrachloride solutions?
Inductively coupled plasma atomic emission spectrometry (ICP-AES) is widely used to detect trace impurities (e.g., Fe, Ni, Pd). To mitigate matrix interference from ruthenium, the matrix is converted to volatile RuCl₄ by adding an oxidant (e.g., HNO₃) and heating. This method achieves relative standard deviations (RSD) <5% and recoveries of 90–106% for spiked samples .
Q. Why is carbon tetrachloride (CCl₄) frequently selected as a solvent in ruthenium-catalyzed reactions?
CCl₄ is inert under reaction conditions, preventing unwanted side reactions with reactive intermediates. It also stabilizes ruthenium complexes by acting as a non-coordinating solvent. For example, in catalytic additions of CCl₄ to olefins, the solvent’s inertness ensures high yields of 1:1 adducts .
Advanced Research Questions
Q. How does ruthenium tetrachloride catalyst concentration influence product selectivity in olefin addition reactions?
In reactions like the addition of CCl₄ to cis-cyclooctene, product ratios (e.g., 1,2- vs. 1,4-adducts) depend on catalyst loading. At 0.12 mol% RuCl₄, the 1,2:1,4 ratio is 0.09, increasing to 0.74 at 1.5 mol%. This suggests that higher catalyst concentrations favor chlorine abstraction from RuCl₃ intermediates, altering radical pathways . Kinetic studies and NMR integration of CHCl₃ protons are critical for validating these trends.
Q. How can conflicting magnetic susceptibility data for ruthenium chloride complexes be resolved?
Discrepancies in magnetic moments (e.g., deviations from Curie-Weiss behavior) may arise from temperature-dependent paramagnetism or cluster formation. For example, ReCl₄ analogs exhibit trimeric clusters with one unpaired electron per trimer, requiring corrected susceptibility measurements via extrapolation to zero temperature. Similar approaches (e.g., molecular orbital calculations) are applicable to RuCl₄ systems .
Q. What experimental strategies improve the accuracy of X-ray fluorescence (XRF) quantification for ruthenium content in materials?
Recent work determined Ru L-shell fluorescence yields (ωₗ) and Coster-Kronig transition probabilities (f₁₂, f₁₃) experimentally using synchrotron radiation. This data reduces reliance on theoretical models, improving XRF quantification precision for semiconductor applications (e.g., EUV lithography masks) .
Q. How do reaction conditions (oxidant, acidity) optimize the conversion of RuCl₃ to RuCl₄ in analytical preparations?
Conversion efficiency depends on:
- Oxidant type : HNO₃ achieves >95% conversion by oxidizing Ru³⁺ to Ru⁴⁺.
- Acidity : pH <1 minimizes hydrolysis, preserving RuCl₄ stability.
- Spectral line selection : Optimized emission lines (e.g., Ru 240.272 nm) reduce spectral overlap in ICP-AES .
Methodological Recommendations
- Synthesis : Use double-salt intermediates (e.g., K₂RuCl₆) for improved stability.
- Characterization : Pair XRD with magnetic susceptibility measurements to identify cluster structures.
- Catalysis : Monitor product ratios via NMR integration (e.g., CHCl₃ signals) to validate mechanistic hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
